molecular formula C20H21Cl3N2O3S B2980094 Ethyl 2-((1-benzamido-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 302821-23-4

Ethyl 2-((1-benzamido-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2980094
CAS No.: 302821-23-4
M. Wt: 475.81
InChI Key: AUQNGRNYKVJGKO-UHFFFAOYSA-N
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Description

Ethyl 2-((1-benzamido-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a structurally complex molecule featuring a benzothiophene core substituted with a trichloroethyl-benzamido group and an ester moiety. Its synthesis typically involves multicomponent reactions or stepwise functionalization of the 2-amino-thiophene scaffold .

Properties

IUPAC Name

ethyl 2-[(1-benzamido-2,2,2-trichloroethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl3N2O3S/c1-2-28-18(27)15-13-10-6-7-11-14(13)29-17(15)25-19(20(21,22)23)24-16(26)12-8-4-3-5-9-12/h3-5,8-9,19,25H,2,6-7,10-11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQNGRNYKVJGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((1-benzamido-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound exhibits various interactions with biological targets that can modulate enzyme or receptor activity, leading to diverse pharmacological effects.

Structural Characteristics

The molecular formula of the compound is C24H29Cl3N2O3SC_{24}H_{29}Cl_3N_2O_3S, with a molecular weight of 531.9 g/mol. Its structure includes a tetrahydrobenzo[b]thiophene moiety and a trichloroethyl group, which contribute to its distinctive chemical reactivity and potential biological activity. The presence of these functional groups allows the compound to participate in hydrogen bonding and electrophilic interactions with biological molecules.

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound can form hydrogen bonds and undergo electrophilic attacks due to its unique functional groups. This interaction profile suggests potential applications in modulating enzyme activity and receptor binding.

Antioxidant Activity

Research has indicated that derivatives of the compound exhibit antioxidant properties. For instance, studies have evaluated its ability to scavenge free radicals through various assays such as DPPH radical scavenging and inhibition of lipid peroxidation. These properties are crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Antibacterial Activity

The antibacterial efficacy of similar compounds has been assessed against various bacterial strains. For example, compounds containing phenolic hydroxyl groups have shown significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The presence of electron-donating groups enhances their antibacterial potency .

Case Studies and Research Findings

  • Antioxidant Studies : In a comparative study involving several derivatives of tetrahydrobenzo[b]thiophene carboxylates, certain compounds demonstrated superior antioxidant activity compared to established standards. The antioxidant capacity was correlated with the structural features of the compounds, particularly the presence of hydroxyl groups .
  • Analgesic Activity : A study investigated the analgesic effects of related compounds using the "hot plate" method in mice. Results indicated that certain derivatives exhibited analgesic effects exceeding those of standard analgesics like metamizole. This suggests potential for developing new pain management therapies based on this structural framework .
  • Enzyme Inhibition : Interaction studies have shown that this compound may inhibit key enzymes involved in metabolic pathways relevant to cancer progression. Such inhibition could provide a therapeutic avenue for cancer treatment .

Data Tables

Activity Type Tested Compounds Results Reference
AntioxidantVarious derivativesSignificant scavenging activity against DPPH
AntibacterialEthyl derivativesEffective against S. aureus and B. subtilis
AnalgesicRelated compoundsExceeded standard analgesics in pain relief
Enzyme InhibitionSimilar compoundsInhibition of enzymes linked to cancer metabolism

Scientific Research Applications

Ethyl 2-((1-(4-(tert-butyl)benzamido)-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with the molecular formula C24H29Cl3N2O3SC_{24}H_{29}Cl_3N_2O_3S and a molecular weight of 531.9 g/mol. It features a tetrahydrobenzo[b]thiophene moiety and a trichloroethyl group, contributing to its chemical reactivity and potential biological activity. This compound is valuable in medicinal chemistry and various research applications.

Synthesis
The synthesis of Ethyl 2-((1-(4-(tert-butyl)benzamido)-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multi-step organic reactions. A common method includes the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The desired ethyl ester is formed through careful control of reaction conditions.

Applications
Ethyl 2-((1-(4-(tert-butyl)benzamido)-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several applications:

  • Interaction Studies: Interaction studies involving Ethyl 2-((1-(4-(tert-butyl)benzamido)-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate focus on its binding affinity with various biological targets.
  • Mechanism of Action: The mechanism of action involves its ability to form specific interactions with enzymes or receptors through hydrogen bonding and electrophilic attack facilitated by the unique functional groups present in its structure.

The biological activity of Ethyl 2-((1-(4-(tert-butyl)benzamido)-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is attributed to its ability to interact with specific biological targets. The compound's structure allows it to form hydrogen bonds with biological molecules and participate in electrophilic interactions due to the presence of the trichloroethyl group. These interactions can modulate enzyme or receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Cyano-acrylamido derivatives exhibit pronounced antioxidant activity, attributed to the electron-withdrawing cyano group stabilizing radical intermediates .

Key Observations :

  • The target compound’s low yield (22%) reflects challenges in introducing the trichloroethyl-benzamido group, likely due to steric hindrance .
  • Higher yields for cyano-acrylamido derivatives are facilitated by straightforward Knoevenagel condensation under mild conditions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Predicted) Reference
Target Compound ~500 (estimated) Not reported Low (highly lipophilic)
Ethyl 2-(3-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 359.44 Not reported Moderate (polar methoxy group)
Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate 453 (M + Na) 245–246 Low (crystalline structure)

Key Observations :

  • Methoxy and hydroxy substituents improve aqueous solubility compared to halogenated analogs .

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